Pseudomonic acid B

Antibiotic biosynthesis Structural elucidation Chromatographic separation

Pseudomonic acid B (CAS 40980-51-6), the 8-hydroxy derivative of mupirocin, serves as the certified EP/BP impurity standard for Mupirocin Impurity A. As a biosynthetic intermediate in the mupirocin pathway, this polyketide antibiotic enables HPLC/LC-MS method validation for regulatory pharmacopoeial compliance. The C-8 hydroxyl group imparts distinct polarity and chromatographic retention versus pseudomonic acid A, making it indispensable for impurity profiling. Procure as a ≥95% HPLC reference standard for enzyme studies (MupO, MupU, MupV, MacpE) and fermentation process optimization.

Molecular Formula C26H44O10
Molecular Weight 516.6 g/mol
CAS No. 40980-51-6
Cat. No. B057253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudomonic acid B
CAS40980-51-6
Synonyms(2E)- 5,9-Anhydro-2,3,4-trideoxy-8-C-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-D-allo-non-2-enonic Acid 8-Carboxyoctyl Ester;  [2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4-trideoxy-8-C-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]met
Molecular FormulaC26H44O10
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O
InChIInChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1
InChIKeyJGKQAKOVZJHZTF-LHSFDMIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudomonic Acid B (CAS 40980-51-6): The 8-Hydroxy Biosynthetic Intermediate of the Mupirocin Antibiotic Complex


Pseudomonic acid B (CAS 40980-51-6), also known as pseudomonic acid I, is a naturally occurring polyketide antibiotic produced by Pseudomonas fluorescens [1]. It is the 8-hydroxy derivative of pseudomonic acid A (mupirocin) and represents a structurally distinct member of the pseudomonic acid family of antibiotics [2]. Pseudomonic acid B functions as a biosynthetic intermediate in the mupirocin pathway and constitutes approximately 8% of the mupirocin antibiotic complex, with pseudomonic acid A comprising about 90% [3].

Why Pseudomonic Acid B Cannot Be Interchanged with Pseudomonic Acid A or Other Pseudomonic Acid Analogs in Research and Quality Control


The pseudomonic acid family comprises four structurally distinct members (A, B, C, D), each bearing unique modifications that dictate their biological and analytical behavior [1]. Pseudomonic acid B contains an additional hydroxyl group at the C-8 position relative to pseudomonic acid A, altering its polarity, chromatographic retention, and antibacterial potency [2]. This structural divergence prevents direct interchangeability; pseudomonic acid B serves a distinct biosynthetic role as a precursor to pseudomonic acid A rather than a functionally equivalent substitute [3]. Furthermore, pseudomonic acid B is specified as an impurity standard in pharmacopoeial monographs for mupirocin, requiring its separate procurement and characterization for regulatory compliance [4]. The quantitative evidence below establishes the precise dimensions along which pseudomonic acid B differentiates from its closest analogs, enabling informed scientific and procurement decisions.

Quantitative Evidence for the Differential Selection of Pseudomonic Acid B (CAS 40980-51-6) over Closest Analogs


Structural Divergence: C-8 Hydroxyl Group Confers Distinct Physicochemical and Biological Properties Relative to Pseudomonic Acid A

Pseudomonic acid B differs from pseudomonic acid A by the presence of an additional hydroxyl group at the C-8 position of the tetrahydropyran ring, corresponding to the formal loss of a hydroxyl group during the conversion of pseudomonic acid B to pseudomonic acid A [1]. This structural modification is unequivocally established by spectroscopic comparison of derivatives and is described as the 3,4,5-trihydroxy analog of pseudomonic acid A [2]. The additional hydroxyl group increases the molecular formula to C26H44O10 with a molecular weight of 516.6 g/mol, compared to C26H44O9 (500.6 g/mol) for pseudomonic acid A [3]. This structural distinction is essential for analytical method development and biosynthetic pathway studies where differentiation of these closely related compounds is required [4].

Antibiotic biosynthesis Structural elucidation Chromatographic separation

Biosynthetic Precursor Role: Pseudomonic Acid B Precedes Pseudomonic Acid A in the Mupirocin Biosynthetic Pathway

Mutational analysis of the mupirocin biosynthetic gene cluster in Pseudomonas fluorescens NCIMB10586 has established that pseudomonic acid B is a biosynthetic precursor to pseudomonic acid A, not a degradation product or shunt metabolite [1]. Deletion of tailoring genes mupO, mupU, mupV, or macpE results in accumulation of pseudomonic acid B with complete loss of pseudomonic acid A production, demonstrating that these genes are essential for the conversion of pseudomonic acid B to pseudomonic acid A [2]. Double mutants with ΔmupC and ΔmupO, ΔmupU, ΔmupV, or ΔmacpE produced pseudomonic acid B but not pseudomonic acid A, indicating that MupC functions after MupO, U, and V in the biosynthetic sequence [3]. This biosynthetic relationship is further corroborated by radiolabelling studies showing that the diversion to accumulate pseudomonic acid B occurs through preferential early oxidation of a biosynthetic intermediate [4].

Polyketide biosynthesis Gene knockout studies Tailoring enzyme function

Compositional Abundance in Mupirocin Complex: Pseudomonic Acid B Comprises Approximately 8% of the Antibiotic Mixture

The antibiotic mupirocin is a mixture of four pseudomonic acids produced by Pseudomonas fluorescens NCIMB 10586 [1]. Quantitative analysis of the fermentation product reveals that pseudomonate A (pseudomonic acid A) constitutes approximately 90% of the complex, pseudomonate B (pseudomonic acid B) comprises about 8%, while pseudomonate C and pseudomonic acid D each represent less than 2% of the total pseudomonic acid content [2]. This compositional distribution is consistent across standard fermentation conditions, with the relative abundance of pseudomonic acid B being approximately 11-fold lower than that of pseudomonic acid A [3]. Under specific shaken flask conditions, initial accumulation of pseudomonic acid A is followed by preferential accumulation of pseudomonic acid B, demonstrating dynamic shifts in the relative proportions of these two compounds during fermentation [4].

Fermentation product profiling Antibiotic complex composition Quality control

Pharmacopoeial Impurity Standard: Pseudomonic Acid B is Designated as Mupirocin Impurity A in EP/BP Monographs

Pseudomonic acid B is formally designated as Mupirocin Impurity A in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for mupirocin and mupirocin calcium [1]. This regulatory designation establishes pseudomonic acid B as a specified impurity that must be controlled, quantified, and reported in pharmaceutical quality control testing of mupirocin drug substance and drug product [2]. The compound is supplied as a certified pharmaceutical secondary standard with defined purity specifications for use in analytical method development, system suitability testing, and impurity quantification [3]. In contrast, pseudomonic acid A (mupirocin) is the active pharmaceutical ingredient, while pseudomonic acid C and D are designated as distinct impurities with separate monograph entries and control requirements [4].

Pharmaceutical analysis Impurity profiling Regulatory compliance

Comparative Antibacterial Activity: Reduced Potency of Pseudomonic Acid B Relative to Pseudomonic Acid A Against Staphylococci

Pseudomonic acid A (mupirocin) exhibits potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with reported MIC values of ≤0.5 µg/mL against susceptible clinical isolates [1]. Pseudomonic acid A is also active against methicillin-resistant S. aureus (MRSA) with MIC values ranging from 0.12 to 4 µg/mL depending on the strain [2]. In contrast, pseudomonic acid B demonstrates reduced antibacterial potency, with the additional C-8 hydroxyl group contributing to diminished activity [3]. This reduced efficacy is consistent with the requirement that conversion of pseudomonic acid B to pseudomonic acid A—involving formal loss of the C-8 hydroxyl group—is necessary to realize the full antibiotic potential of the molecule [4]. While direct comparative MIC data from a single study are not available in the peer-reviewed literature, the class-level inference from biosynthetic and structure-activity relationship studies establishes that pseudomonic acid B is intrinsically less potent than pseudomonic acid A [5].

Antibacterial susceptibility Minimum inhibitory concentration Structure-activity relationship

Validated Research and Industrial Application Scenarios for Pseudomonic Acid B (CAS 40980-51-6)


Pharmaceutical Impurity Profiling and Method Validation for Mupirocin Drug Products

Pseudomonic acid B serves as the certified reference standard for Mupirocin Impurity A in EP/BP compliance testing. Analytical laboratories utilize this compound to validate HPLC and LC-MS methods for the quantification of pseudomonic acid B in mupirocin drug substance and finished dosage forms, ensuring that impurity levels remain below specified thresholds as mandated by regulatory authorities [1].

Biosynthetic Pathway Engineering and Tailoring Enzyme Characterization in Polyketide Antibiotic Research

Researchers investigating the mupirocin biosynthetic pathway employ pseudomonic acid B as a critical intermediate for studying the function of tailoring enzymes MupO, MupU, MupV, and MacpE. Gene knockout strains that accumulate pseudomonic acid B exclusively provide a defined system for complementation studies and for characterizing the enzymatic conversion of pseudomonic acid B to pseudomonic acid A [2].

Fermentation Process Development and Metabolic Engineering for Optimized Pseudomonic Acid Production

In industrial fermentation process development, authentic pseudomonic acid B reference material is essential for HPLC-based monitoring of the pseudomonic acid profile in P. fluorescens cultures. Quantification of the relative proportions of pseudomonic acids A and B (approximately 90% and 8%, respectively) enables process optimization to maximize the yield of the desired pseudomonic acid species [3].

Structure-Activity Relationship Studies of Pseudomonic Acid-Derived Antibiotics

Pseudomonic acid B provides a naturally occurring structural variant with an additional C-8 hydroxyl group, enabling systematic evaluation of the impact of tetrahydropyran ring oxidation state on isoleucyl-tRNA synthetase inhibition and antibacterial potency. This compound serves as a comparator in medicinal chemistry campaigns aimed at developing novel mupirocin analogs with improved pharmacological properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudomonic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.